molecular formula C18H15NO4S B2917409 4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798639-74-3

4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2917409
CAS RN: 1798639-74-3
M. Wt: 341.38
InChI Key: XHSOLVNSXGUXOV-UHFFFAOYSA-N
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Description

“4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a compound that contains a benzo[b]thiophene moiety . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

The synthesis of such compounds involves introducing different substituents on the 4-position of the benzo[b]thiophene ring . A synthetic campaign has been conducted to prepare the designed compounds for biological evaluation .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[b]thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically involve the introduction of different substituents on the 4-position of the benzo[b]thiophene ring .


Physical And Chemical Properties Analysis

Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

Benzo[b]thiophene derivatives, including those related to the specified compound, have been extensively synthesized and characterized due to their wide spectrum of pharmacological properties. For example, the synthesis of new benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, has been reported. These compounds were characterized by various analytical techniques, including elemental analyses, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectral studies, indicating their potential as potent molecules for further biological evaluation (Isloor, Kalluraya, & Sridhar Pai, 2010).

Biological Activities

The synthesized benzo[b]thiophene derivatives have been screened for a variety of biological activities:

  • Antibacterial and Antifungal Activities

    Several studies have focused on evaluating the antimicrobial potential of benzo[b]thiophene derivatives. For instance, some newly synthesized compounds have shown potent antibacterial, antifungal, and anti-inflammatory activities, demonstrating their relevance in the development of new therapeutic agents (Kumara et al., 2009).

  • Antidiabetic and Renoprotective Activities

    A series of benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating the pyrazole moiety were synthesized and evaluated for their antihyperglycemic and renoprotective activities. Remarkably, three compounds exhibited significant anti-diabetic potency, while five others demonstrated notable renoprotective activity, highlighting the therapeutic potential of these compounds in managing diabetes and its complications (Abeed, Youssef, & Hegazy, 2017).

  • Antitumor Activities

    The synthesis and antitumor evaluation of thiophene-based azo dyes incorporating the pyrazolone moiety have also been explored. Some of these compounds have exhibited good antitumor activity, suggesting their potential in the development of new antitumor agents (Gouda et al., 2016).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

4-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-11-6-13(8-17(20)22-11)23-14-9-19(10-14)18(21)16-7-12-4-2-3-5-15(12)24-16/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSOLVNSXGUXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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